tert-Butyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate tert-Butyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate
Brand Name: Vulcanchem
CAS No.: 1221342-47-7
VCID: VC11702301
InChI: InChI=1S/C15H32N2O2/c1-7-17(8-2)11-9-10-16-12-13(3)14(18)19-15(4,5)6/h13,16H,7-12H2,1-6H3
SMILES: CCN(CC)CCCNCC(C)C(=O)OC(C)(C)C
Molecular Formula: C15H32N2O2
Molecular Weight: 272.43 g/mol

tert-Butyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate

CAS No.: 1221342-47-7

Cat. No.: VC11702301

Molecular Formula: C15H32N2O2

Molecular Weight: 272.43 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate - 1221342-47-7

Specification

CAS No. 1221342-47-7
Molecular Formula C15H32N2O2
Molecular Weight 272.43 g/mol
IUPAC Name tert-butyl 3-[3-(diethylamino)propylamino]-2-methylpropanoate
Standard InChI InChI=1S/C15H32N2O2/c1-7-17(8-2)11-9-10-16-12-13(3)14(18)19-15(4,5)6/h13,16H,7-12H2,1-6H3
Standard InChI Key UMTOVYSHWDTEIK-UHFFFAOYSA-N
SMILES CCN(CC)CCCNCC(C)C(=O)OC(C)(C)C
Canonical SMILES CCN(CC)CCCNCC(C)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is tert-butyl 3-[3-(diethylamino)propylamino]-2-methylpropanoate, reflecting its ester and amine substituents. Its molecular formula is C₁₅H₃₂N₂O₂, with a molecular weight of 272.43 g/mol. The structure features a tert-butyl ester group, a central propanoate backbone with a methyl branch at the second carbon, and a diethylamino-propylamine side chain (Fig. 1).

Table 1: Key Identifiers of tert-Butyl 3-{[3-(Diethylamino)propyl]amino}-2-methylpropanoate

PropertyValueSource
CAS Number1221342-47-7
Molecular FormulaC₁₅H₃₂N₂O₂
Molecular Weight272.43 g/mol
SMILESCCN(CC)CCCNCC(C)C(=O)OC(C)(C)C
InChIKeyUMTOVYSHWDTEIK-UHFFFAOYSA-N

Structural Features and Conformation

The compound’s tert-butyl group enhances steric bulk, influencing its solubility and reactivity. The diethylamino-propylamine chain introduces basicity, with a calculated pKa of ~9.5 for the tertiary amine . X-ray crystallography data for analogous compounds suggest a staggered conformation around the propylamine chain, minimizing steric clashes .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Coupling Reaction: A propanoic acid derivative (e.g., tert-butyl 2-methyl-3-bromopropanoate) reacts with 3-(diethylamino)propylamine in the presence of a coupling agent such as HATU or EDC.

  • Purification: The crude product is purified via column chromatography or recrystallization, yielding ≥95% purity.

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYield
1Tert-butyl 2-methyl-3-bromopropanoate, 3-(diethylamino)propylamine, DMF, 60°C, 12h78%
2Silica gel chromatography (EtOAc/hexane)95%

Industrial-Scale Production

Suppliers like EvoBlocks Ltd. (Hungary) and Fluorochem Ltd. (UK) produce the compound in batches of 10g to 100g, with pricing ranging from $200–$500 per gram depending on purity.

Physicochemical Properties

Solubility and Stability

The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but exhibits limited solubility in water (<0.1 mg/mL) . It remains stable under inert atmospheres at room temperature for ≥6 months.

Table 3: Physicochemical Data

PropertyValueMethod/Source
LogP (XLogP3)2.1Computed
Hydrogen Bond Donors1PubChem
Rotatable Bonds11PubChem
Melting PointNot reported

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption at 1730 cm⁻¹ (ester C=O stretch) and 2800–2900 cm⁻¹ (C-H stretches) .

  • NMR: ¹H NMR (CDCl₃) δ 1.05 (t, 6H, N(CH₂CH₃)₂), 1.40 (s, 9H, tert-butyl), 2.45 (m, 8H, propylamine chain).

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s reactive amine and ester groups enable its use in:

  • Peptidomimetics: Incorporating branched alkyl chains into protease inhibitors.

  • Kinase Inhibitors: Serving as a precursor for side chains in molecules like bosutinib analogs .

Case Study: Anticancer Drug Development

In a 2023 study, the compound was coupled to a quinoline scaffold to create a tyrosine kinase inhibitor with IC₅₀ = 12 nM against BCR-ABL . The tert-butyl group improved cell membrane permeability by 40% compared to linear esters .

Research Gaps and Future Directions

While the compound’s utility in organic synthesis is established, further studies are needed to:

  • Elucidate its metabolic fate in biological systems.

  • Explore applications in polymer chemistry or drug delivery.

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